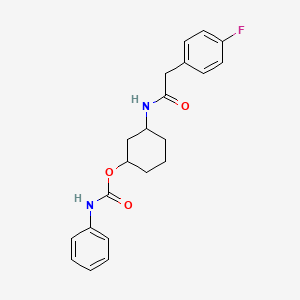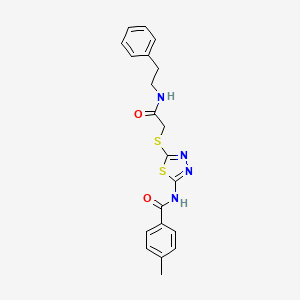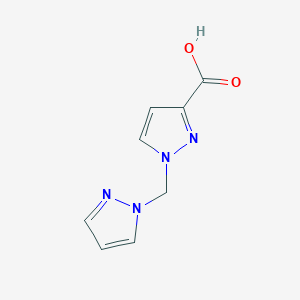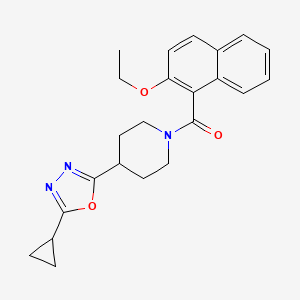
3-(2-(4-Fluorophenyl)acetamido)cyclohexyl phenylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of fluorophenyl-containing compounds often involves starting materials such as 3-fluoro-4-cyanophenol and progresses through various steps, including condensation and cyclization reactions. These processes result in novel compounds characterized by distinct structural features and functionalities, as demonstrated in the synthesis of various acetamide derivatives and cyclohexyl-based compounds (Yang Man-li, 2008).
Molecular Structure Analysis
The molecular structure of fluorophenyl-containing cyclohexane derivatives often includes specific spatial arrangements and bonding patterns that contribute to their chemical properties. For instance, studies involving X-ray diffraction have elucidated the orthorhombic crystalline structure of related compounds, providing insights into their molecular conformations and stability (M. Sapnakumari et al., 2014).
Chemical Reactions and Properties
The reactivity of such compounds can be influenced by the presence of fluorine atoms and cyclohexyl groups, affecting their behavior in chemical reactions. For example, the oxidation and cyclization reactions involving cyclohexyl and phenyl groups have been explored, highlighting the synthesis of novel heterocyclic structures and the impact of substituents on reaction outcomes (R. Gataullin et al., 2001).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structures, of these compounds are crucial for understanding their behavior in different environments. Investigations into the crystal structure and thermogravimetric analysis provide valuable data on the stability and phase transitions of fluorophenyl-containing cyclohexane derivatives (M. Sapnakumari et al., 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity towards various reagents, hydrolysis, and the ability to undergo substitution reactions, are influenced by the structural elements of the compound. Studies focusing on the synthesis and characterization of related compounds shed light on the influence of specific functional groups on the chemical behavior and potential applications of these materials (Yang Man-li, 2008).
科学的研究の応用
Analytical and Environmental Applications
Environmental Protection and Pollutant Removal Research in environmental science has explored the adsorptive elimination of various compounds from water, focusing on mechanisms such as π-π interactions, hydrogen bonds, and electrostatic interactions for pollutant uptake. These studies often investigate the efficiency of different adsorbents in removing pharmaceutical effluents from water bodies, highlighting the potential application of chemical compounds in environmental protection and pollution control (Igwegbe et al., 2021).
Toxicity and Environmental Impact of Fluorophores In molecular imaging, fluorophores are extensively used for in vivo diagnosis, including cancer detection. Despite their utility, fluorophores, especially those incorporating fluorine atoms, can exhibit toxicity. Reviews on the toxicity of widely used fluorophores provide a foundation for understanding the environmental and health-related implications of chemical compounds used in imaging and diagnostic processes (Alford et al., 2009).
Pharmaceutical and Medicinal Chemistry
Drug Metabolism and Pharmacology The metabolism of pharmaceutical compounds is a critical area of research, with studies detailing the metabolic pathways, including glucuronidation, sulfation, and oxidation. Such research not only aids in understanding the pharmacological effects of drugs but also their potential toxicities and the genetic differences that affect individual responses to medications (Zhao & Pickering, 2011).
Advanced Oxidation Processes for Degradation Advanced oxidation processes (AOPs) are studied for their efficacy in degrading persistent organic pollutants in water. These processes, which may involve various catalysts and reactive species, are relevant for removing pharmaceuticals and related compounds from the environment, offering insights into the degradation pathways and the formation of potentially toxic by-products (Qutob et al., 2022).
特性
IUPAC Name |
[3-[[2-(4-fluorophenyl)acetyl]amino]cyclohexyl] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c22-16-11-9-15(10-12-16)13-20(25)23-18-7-4-8-19(14-18)27-21(26)24-17-5-2-1-3-6-17/h1-3,5-6,9-12,18-19H,4,7-8,13-14H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVRMQVWKIVOQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide](/img/structure/B2481181.png)



![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2481185.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2481187.png)

![2-({4-[(2,4-Dichlorobenzyl)sulfanyl]anilino}methyl)benzenol](/img/structure/B2481190.png)


![3-(2-chlorophenyl)-5-methyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)isoxazole-4-carboxamide](/img/structure/B2481194.png)

![3-(3-Chloro-4-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2481199.png)
![6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-(3-methoxypropyl)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2481203.png)